O-Methyl Atorvastatin Calcium Salt
Overview
Description
O-Methyl Atorvastatin Calcium Salt: is a derivative of atorvastatin, a well-known lipid-lowering agent. This compound is primarily used in research and pharmaceutical applications. It is characterized by its molecular formula C67H68Ca2F2N4O10 and a molecular weight of 1207.43 g/mol . The compound is known for its ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol synthesis .
Mechanism of Action
Target of Action
O-Methyl Atorvastatin Calcium Salt, also known as calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Mode of Action
This compound acts as a selective, competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol in the liver . This leads to a decrease in cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway, which is central to lipid metabolism . This disruption leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . The reduction in these lipid levels is associated with a decreased risk of developing cardiovascular disease .
Pharmacokinetics
The bioavailability of statins is affected by factors such as food intake and time of day .
Result of Action
The primary result of this compound’s action is a reduction in abnormal cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular disease, including conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . In addition to these effects, statins have been shown to exert vasculoprotective effects independent of their lipid-lowering properties .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness of statins through drug-drug interactions . Additionally, individual patient factors such as age, sex, ethnicity, and the presence of comorbid conditions can also influence the action and effectiveness of statins .
Biochemical Analysis
Biochemical Properties
O-Methyl Atorvastatin Calcium Salt interacts with various enzymes and proteins in the body. It is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme that converts HMG-CoA to mevalonate, a precursor of sterols, including cholesterol . This interaction plays a crucial role in the regulation of cholesterol synthesis in the body.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in inhibiting cholesterol synthesis. By inhibiting HMG-CoA reductase, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with HMG-CoA reductase, leading to the inhibition of this enzyme . This results in a decrease in the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol. This mechanism of action is at the molecular level and involves changes in gene expression related to cholesterol synthesis.
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, where it interacts with the enzyme HMG-CoA reductase . The inhibition of this enzyme leads to a decrease in the production of mevalonate, a key intermediate in the synthesis of cholesterol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl Atorvastatin Calcium Salt involves several steps, starting from the construction of the pyrrole ring. This can be achieved through various methods such as Paal-Knorr condensation, [3+2] cycloaddition, or Hantzsch pyrrole synthesis . The key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium .
Industrial Production Methods: The industrial production of atorvastatin calcium, including its derivatives like this compound, involves large-scale synthesis techniques. These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: O-Methyl Atorvastatin Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled conditions to ensure the desired product formation .
Major Products: The major products formed from these reactions include various atorvastatin derivatives, which are used in different pharmaceutical formulations .
Scientific Research Applications
Chemistry: In chemistry, O-Methyl Atorvastatin Calcium Salt is used as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) to determine the enantiomeric purity of atorvastatin .
Biology: In biological research, the compound is used to study the inhibition of HMG-CoA reductase and its effects on cholesterol synthesis .
Medicine: Medically, this compound is used in the development of lipid-lowering drugs. It helps in understanding the pharmacokinetics and pharmacodynamics of atorvastatin derivatives .
Industry: Industrially, the compound is used in the production of atorvastatin-based medications, ensuring high purity and efficacy .
Comparison with Similar Compounds
- Atorvastatin Calcium
- Atorvastatin Calcium Trihydrate
- Atorvastatin EP Impurity G
- Atorvastatin tert-Butyl Ester
- Dihydroxy Diketo Atorvastatin
Uniqueness: O-Methyl Atorvastatin Calcium Salt is unique due to its specific methylation, which can influence its pharmacokinetic properties and enhance its stability compared to other atorvastatin derivatives . This makes it a valuable compound for research and pharmaceutical applications.
Properties
CAS No. |
887196-29-4 |
---|---|
Molecular Formula |
C68H72CaF2N4O10 |
Molecular Weight |
1183.4 g/mol |
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate |
InChI |
InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/q;;+2/p-2/t2*27-,28-;/m11./s1 |
InChI Key |
WSJYEDNFTDTVCI-GWQGKXOTSA-L |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
887324-53-0 (free acid) |
Synonyms |
(βR,δR)-2-(4-Fluorophenyl)-δ-hydroxy-β-Methoxy-5-(1-Methylethyl)-3-phenyl-4-[(phenylaMino)carbonyl]-1H-pyrrole-1-heptanoic Acid CalciuM Salt; Atorvastatin EP impurity G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.